

A Comprehensive Technical Guide to 3-Amino-3-(3-hydroxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-3-(3-hydroxyphenyl)propanoic acid
Cat. No.:	B1273824

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**, a non-natural β -amino acid of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its primary application as a building block in solid-phase peptide synthesis (SPPS).

Chemical Identity and Properties

3-Amino-3-(3-hydroxyphenyl)propanoic acid is a derivative of propanoic acid featuring an amino group and a 3-hydroxyphenyl substituent at the β -position. Its structure allows for the introduction of unique conformational constraints and a phenolic side chain into peptides and other molecules.

Table 1: Compound Identification

Identifier	Value
Chemical Name	3-Amino-3-(3-hydroxyphenyl)propanoic acid
Synonyms	β -(3-Hydroxyphenyl)- β -alanine
Molecular Formula	C ₉ H ₁₁ NO ₃
Molecular Weight	181.19 g/mol
CAS Number (Racemate)	26049-12-7[1]
CAS Number ((R)-enantiomer)	780749-95-3[2]
Appearance	White to off-white solid or powder[1]

Table 2: Physicochemical Properties of **(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid** (CAS: 780749-95-3)

Property	Value	Source
Boiling Point	394°C at 760 mmHg	[2]
Density	1.329 g/cm ³	[2]
Refractive Index	1.612	[2]
Flash Point	192.1°C	[2]
Storage Temperature	2-8°C	[2]

Note: A comprehensive experimental dataset for all physicochemical properties is not readily available in the public domain. The provided data is for the (R)-enantiomer.

Synthesis Methodology

A common and effective method for the synthesis of β -amino acids, including 3-amino-3-arylpropanoic acids, is the Rodionov reaction. This one-pot reaction involves the condensation of an aldehyde, malonic acid, and a source of ammonia, typically ammonium acetate, in an alcoholic solvent.

Experimental Protocol: Rodionov Reaction for **3-Amino-3-(3-hydroxyphenyl)propanoic Acid**

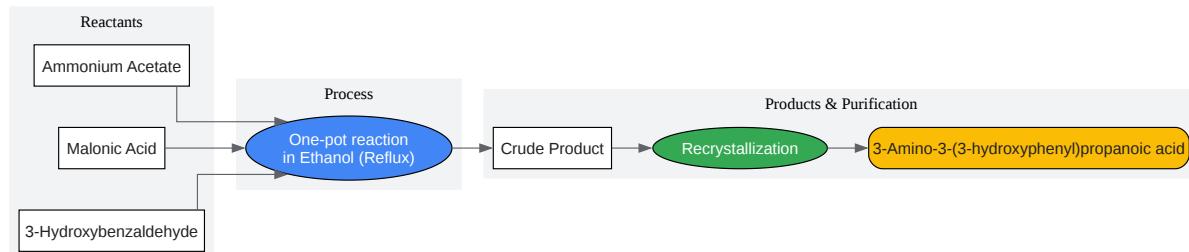
This protocol is a general procedure for the Rodionov reaction and should be optimized for the specific synthesis of **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.

Materials:

- 3-Hydroxybenzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol (or other suitable alcohol)
- Hydrochloric acid (for workup)
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxybenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq) in ethanol.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.
- Collect the crude product by filtration.
- Recrystallize the crude product from a suitable solvent system to obtain pure **3-Amino-3-(3-hydroxyphenyl)propanoic acid**.



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General workflow for the Rodionov synthesis.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of **3-Amino-3-(3-hydroxyphenyl)propanoic acid** in drug discovery and development is as a building block for the synthesis of novel peptides. For incorporation into a growing peptide chain using SPPS, the α -amino group is typically protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

Experimental Protocol: Incorporation of Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic Acid in SPPS

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid into a peptide sequence on a solid support.

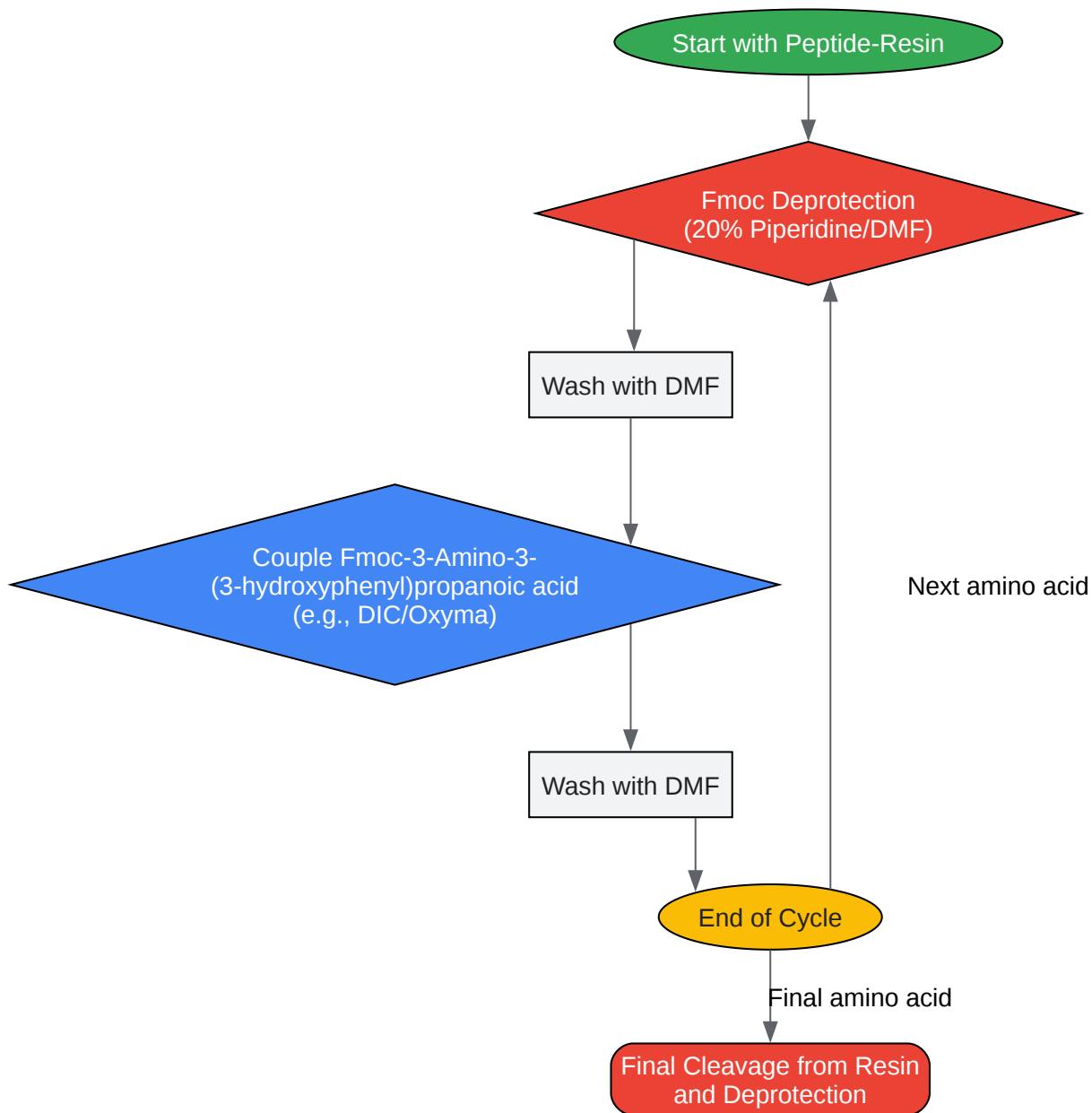
Materials:

- Fmoc-protected **3-Amino-3-(3-hydroxyphenyl)propanoic acid**
- Peptide synthesis resin (e.g., Rink Amide, Wang) with the growing peptide chain

- Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
- Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure, or HBTU/HATU with a base like N,N-Diisopropylethylamine (DIPEA)
- DMF (peptide synthesis grade)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Procedure:

- Resin Swelling: Swell the peptide-resin in DMF.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the growing peptide chain. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate the **Fmoc-3-Amino-3-(3-hydroxyphenyl)propanoic acid** by dissolving it in DMF with the coupling reagents.
 - Add the activated amino acid solution to the deprotected peptide-resin.
 - Allow the coupling reaction to proceed for a specified time.
 - Wash the resin with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection and Cleavage: Once the peptide sequence is complete, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.
- Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

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References

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